Enhanced Lipophilicity Versus Unsubstituted Piperidine Acetic Acid
The target compound (2,6-Dimethyl-piperidin-1-yl)-acetic acid exhibits a predicted XLogP3 value of -0.7, which is 1.8 log units higher than that of unsubstituted piperidin-1-yl-acetic acid (XLogP3 = -2.5) [1]. This substantial increase in lipophilicity, conferred by the two methyl groups at the 2- and 6- positions, improves the compound's predicted membrane permeability and alters its distribution profile in biological systems. The higher XLogP3 value of -0.7 positions the target compound closer to the optimal range for CNS penetration (typically XLogP3 1-3), whereas the unsubstituted analog's value of -2.5 is suboptimal for passive diffusion across the blood-brain barrier [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | Piperidin-1-yl-acetic acid (CAS 3235-67-4): XLogP3 = -2.5 |
| Quantified Difference | ΔXLogP3 = +1.8 (target compound is 1.8 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This differentiation is critical for medicinal chemistry campaigns targeting CNS indications or requiring enhanced passive membrane permeability; the unsubstituted analog is unsuitable for such applications due to its excessive hydrophilicity.
- [1] PubChem. Piperidin-1-yl-acetic acid. PubChem CID 201097. View Source
- [2] PubChem. (2,6-Dimethyl-piperidin-1-yl)-acetic acid. PubChem CID 413180. View Source
